molecular formula C19H17N3O2S2 B133240 Necrostatin-5 CAS No. 337349-54-9

Necrostatin-5

Cat. No. B133240
CAS RN: 337349-54-9
M. Wt: 383.5 g/mol
InChI Key: VGONMECBFMCKBS-UHFFFAOYSA-N
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Description

Necrostatin-5 is a necroptosis inhibitor . Necroptosis is a non-apoptotic cell death pathway that Necrostatin-5 inhibits indirectly by inhibiting the RIP1 kinase .


Synthesis Analysis

Necrostatin-5 is a synthetic compound . A structure-activity relationship study revealed that several positions of the indole in Necrostatin-5 were intolerant of substitution, while small substituents at the 7-position resulted in increased inhibitory activity .


Molecular Structure Analysis

The molecular formula of Necrostatin-5 is C19H17N3O2S2 . The exact mass is 383.08 and the molecular weight is 383.49 .


Chemical Reactions Analysis

Necrostatin-5 is an inhibitor of necroptosis by indirect inhibition of RIP1 kinase . Three distinct mechanisms appear to be involved: T-loop dependent inhibition by necrostatin-1; partially T-loop independent inhibition by necrostatin-3 and indirect inhibition of RIP1 by necrostatin-5 .


Physical And Chemical Properties Analysis

Necrostatin-5 is a solid compound . It is soluble in DMSO to >10 mg/mL .

Scientific Research Applications

Antioxidant Activities

Necrostatin-5, like its related compound Necrostatin-1, has been found to have potential antioxidant activities . These compounds have been evaluated for their radical scavenging activities, and both have shown promising results . They have been assayed for cupric ion-reducing capacity and superoxide dismutase (SOD)-like activity, suggesting their potential as antioxidants .

Inhibition of Necroptosis

Necrostatin-5 is a potent small-molecule inhibitor of necroptosis . Necroptosis is a form of programmed cell death that is morphologically similar to necrosis . By inhibiting this pathway, Necrostatin-5 can potentially prevent or reduce cell death .

Therapeutic Potential in Various Diseases

Necroptosis is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases . By inhibiting necroptosis, Necrostatin-5 could potentially be used as a therapeutic agent in the treatment of these diseases .

Inhibition of Receptor-Interacting Protein (RIP) Kinase

Necrostatin-5, like Necrostatin-1, inhibits the death domain receptor-associated adaptor kinase RIP1 . This inhibition can potentially prevent or reduce cell death .

Potential Use in Acute Lung Injury

Necroptosis is thought to act as a contributing factor in acute lung injury . Therefore, Necrostatin-5, as an inhibitor of necroptosis, could potentially be used in the treatment of acute lung injury .

Potential Use in Neurodegenerative Diseases

Necroptosis is involved in the pathophysiological processes of various neurodegenerative diseases . Therefore, Necrostatin-5 could potentially be used in the treatment of these diseases .

Mechanism of Action

Target of Action

Necrostatin-5 primarily targets the Receptor-Interacting Protein Kinase 1 (RIPK1) . RIPK1, along with RIPK3 and Mixed Lineage Kinase Domain-Like Protein (MLKL), are the core components of the necroptosis signaling pathway . Necroptosis is a type of programmed cell death that is morphologically similar to necrosis . These proteins play a crucial role in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .

Mode of Action

Necrostatin-5 inhibits necroptosis by indirectly inhibiting RIPK1 kinase . The inhibition of RIPK1 kinase by Necrostatin-5 prevents the death of cells treated with Tumor Necrosis Factor-alpha (TNF-α) . It’s important to note that Necrostatin-5 inhibits RIPK1 in a manner distinct from other necrostatins .

Biochemical Pathways

The activation of necroptosis is initiated by signals from death receptors in the Tumor Necrosis Factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . Downstream of death receptor signaling, RIPK1 and RIPK3, as well as MLKL, which is the substrate of RIPK3, are key components in the necroptosis signaling pathway . Necrostatin-5, by inhibiting RIPK1, affects this pathway and thereby influences the process of necroptosis .

Result of Action

The inhibition of RIPK1 by Necrostatin-5 leads to the prevention of necroptosis, a form of cell death . This results in the survival of cells that would otherwise undergo necroptosis . The specific molecular and cellular effects of Necrostatin-5’s action are still under investigation.

Action Environment

The efficacy and stability of Necrostatin-5 can be influenced by various environmental factors. For instance, the presence of certain cytokines and pattern recognition receptors (PRRs) can mediate necroptosis . .

Safety and Hazards

Necrostatin-5 is classified as an irritant . It causes serious eye irritation and may cause long-lasting harmful effects to aquatic life .

Future Directions

Necroptosis is associated with the pathogenesis of neuroinflammatory diseases, such as Alzheimer’s disease, Parkinson’s disease, and traumatic brain injury . Inhibitors of necroptosis, such as Necrostatin-5, have been proven to be effective in many neurological diseases .

properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S2/c1-24-13-8-6-12(7-9-13)22-18(23)16-14-4-2-3-5-15(14)26-17(16)21-19(22)25-11-10-20/h6-9H,2-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGONMECBFMCKBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC#N)SC4=C3CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365590
Record name Necrostatin-5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Necrostatin-5

CAS RN

337349-54-9
Record name Necrostatin-5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Necrostatin-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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